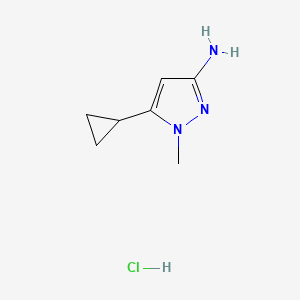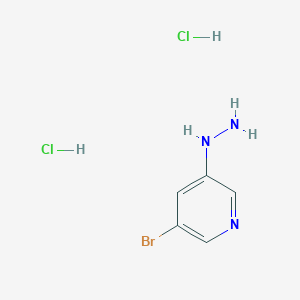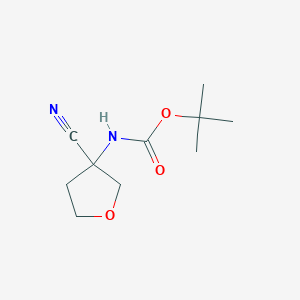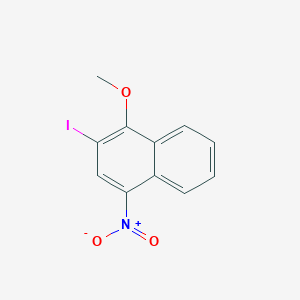
5-cyclopropyl-1-methyl-1H-pyrazol-3-amine hydrochloride
Vue d'ensemble
Description
5-cyclopropyl-1-methyl-1H-pyrazol-3-amine hydrochloride is a chemical compound with the CAS Number: 1803589-05-0 . It has a molecular weight of 173.65 and is typically stored at room temperature . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H11N3.ClH/c1-10-6 (5-2-3-5)4-7 (8)9-10;/h4-5H,2-3H2,1H3, (H2,8,9);1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a powder that has a melting point of 209-210°C . It is typically stored at room temperature .Applications De Recherche Scientifique
Antimicrobial Activities
- Synthesis for Antimicrobial Testing : Novel substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were synthesized, exhibiting potent antimicrobial activities against various bacteria and fungi strains (Raju et al., 2010).
Chemical Synthesis and Reactions
Synthesis of Heterocyclic Compounds : The chemical was involved in the synthesis of novel heterocyclic compounds, contributing to the understanding of their synthesis pathways and structural characterizations (Koyioni et al., 2014).
Formation of Pyrazole Derivatives : Studies showed the formation of various pyrazole derivatives through different chemical reactions, highlighting the compound's versatility in chemical synthesis (Becerra et al., 2021).
Applications in Medicinal Chemistry
- Synthesis of Cyclooxygenase-2 Inhibitors : This compound was part of the synthesis process for potential cyclooxygenase-2 inhibitors, which have implications in pharmaceutical research (Penning et al., 1997).
Safety and Hazards
The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also associated with this compound .
Mécanisme D'action
Target of Action
Pyrazole derivatives are known to interact with various biological targets due to their versatile structure .
Mode of Action
It’s known that the amino group in pyrazole compounds can undergo a series of nucleophilic substitution reactions, forming corresponding salts or amides when reacting with acids or acyl groups .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a wide range of biological activities .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities .
Action Environment
It’s known that the compound should be stored under inert gas and away from air .
Analyse Biochimique
Biochemical Properties
5-cyclopropyl-1-methyl-1H-pyrazol-3-amine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, altering its conformation and activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate the activity of key signaling molecules, leading to changes in gene expression patterns and metabolic flux. These effects can result in altered cellular behavior, such as changes in cell proliferation, differentiation, or apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can bind to enzymes, inhibiting or activating their activity, and may also interact with DNA or RNA, influencing gene expression. These interactions can lead to changes in the cellular environment, affecting various biochemical pathways and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained changes in cellular behavior, which may be reversible or irreversible depending on the duration and concentration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a response. At high doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can alter the balance of metabolic pathways, leading to changes in the production and utilization of key metabolites. Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity . The compound may interact with specific transporters or binding proteins, facilitating its movement across cellular membranes and its localization within different cellular compartments. These interactions can influence the compound’s accumulation and activity in target tissues.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall impact on cellular processes.
Propriétés
IUPAC Name |
5-cyclopropyl-1-methylpyrazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c1-10-6(5-2-3-5)4-7(8)9-10;/h4-5H,2-3H2,1H3,(H2,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOVAKQEBRYLRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)C2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803589-05-0 | |
| Record name | 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea](/img/structure/B1382734.png)
![Tert-Butyl 3-Hydroxy-3-Phenyl-8-Azabicyclo[3.2.1]Octane-8-Carboxylate](/img/structure/B1382736.png)


![Benzyl 3a,4-dihydro-3H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate](/img/structure/B1382740.png)









